molecular formula C12H20O2 B095919 Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) CAS No. 17140-74-8

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI)

Cat. No. B095919
CAS RN: 17140-74-8
M. Wt: 196.29 g/mol
InChI Key: PGPOWYAOSYMYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), also known as DMDO-EtOH, is a synthetic compound used in scientific research. It is a powerful oxidizing agent that has been shown to have a wide range of applications in organic synthesis, including the oxidation of alcohols, alkenes, and other functional groups.

Mechanism Of Action

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) acts as a single-electron oxidant, which means that it can transfer an electron to a substrate, resulting in the formation of a radical cation. This radical cation can then undergo further reactions, leading to the oxidation of the substrate. The mechanism of action of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is similar to other oxidizing agents such as DDQ and chloranil.

Biochemical And Physiological Effects

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause damage to biological molecules such as proteins, DNA, and lipids. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) should be handled with care and used in a well-ventilated laboratory setting.

Advantages And Limitations For Lab Experiments

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has some limitations. It can be expensive to purchase and is not readily available in all laboratory settings. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) can be hazardous to handle and should be used with caution.

Future Directions

There are several future directions for the use of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) in scientific research. One potential application is in the development of new synthetic methods for the oxidation of alcohols and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI).

Synthesis Methods

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is synthesized by the reaction of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) with ethanol in the presence of a base such as triethylamine. This reaction produces a yellow-orange solution of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), which can be purified by column chromatography. The synthesis of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been widely used in scientific research as a powerful oxidizing agent. It has been shown to be effective in the oxidation of alcohols, alkenes, and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been used in the development of new synthetic methods and strategies for organic synthesis.

properties

CAS RN

17140-74-8

Product Name

Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI)

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]ethanol

InChI

InChI=1S/C12H20O2/c1-12(2)10-4-3-9(11(12)7-10)8-14-6-5-13/h3,10-11,13H,4-8H2,1-2H3

InChI Key

PGPOWYAOSYMYPB-UHFFFAOYSA-N

SMILES

CC1(C2CC=C(C1C2)COCCO)C

Canonical SMILES

CC1(C2CC=C(C1C2)COCCO)C

synonyms

2-[(7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol

Origin of Product

United States

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